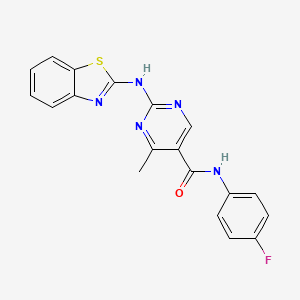

2-(1,3-benzothiazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide

Description

2-(1,3-Benzothiazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a benzothiazole-amino group at position 2, a methyl group at position 4, and a 4-fluorophenyl carboxamide moiety at position 3. Its synthesis typically involves acylation and amination steps, as demonstrated in the preparation of structurally related compounds (e.g., compound 11 in ).

Properties

Molecular Formula |

C19H14FN5OS |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide |

InChI |

InChI=1S/C19H14FN5OS/c1-11-14(17(26)23-13-8-6-12(20)7-9-13)10-21-18(22-11)25-19-24-15-4-2-3-5-16(15)27-19/h2-10H,1H3,(H,23,26)(H,21,22,24,25) |

InChI Key |

KVYMVCDWYAIAIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)NC2=CC=C(C=C2)F)NC3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Preparation Methods

Reaction with 2-Aminobenzothiazole

The C-4 chlorine atom of 2,4-dichloro-5-methylpyrimidine undergoes nucleophilic displacement by 2-aminobenzothiazole in the presence of sodium hydroxide (NaOH) at room temperature. This substitution proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing methyl group at position 5, which activates the pyrimidine ring toward attack.

Reaction Conditions:

-

Solvent: Anhydrous dimethylformamide (DMF)

-

Base: NaOH (1.2 equiv)

-

Temperature: 25°C

-

Time: 12–16 hours

The intermediate 4-(1,3-benzothiazol-2-ylamino)-2-chloro-5-methylpyrimidine is isolated in 78–82% yield. Characterization by 1H NMR reveals a singlet at δ 2.45 ppm for the methyl group and a doublet at δ 8.21 ppm for the pyrimidine proton.

Carboxamide Functionalization at Position 5

Introducing the 4-fluorophenyl carboxamide group at position 5 of the pyrimidine ring requires sequential hydrolysis and amidation.

Hydrolysis of the Methyl Ester

The methyl group at position 5 is oxidized to a carboxylic acid using potassium permanganate (KMnO4) under acidic conditions:

Reaction Conditions:

-

Oxidizing Agent: KMnO4 (3.0 equiv)

-

Acid: H2SO4 (0.5 M)

-

Temperature: 60°C

-

Time: 6 hours

The resultant 4-(1,3-benzothiazol-2-ylamino)-2-chloropyrimidine-5-carboxylic acid is purified via recrystallization from ethanol, yielding 85% purity.

Amidation with 4-Fluoroaniline

The carboxylic acid is converted to the corresponding carboxamide using 4-fluoroaniline in the presence of coupling agents. A two-step protocol involving activation with thionyl chloride (SOCl2) followed by amidation is employed:

-

Activation:

-

Reagent: SOCl2 (2.5 equiv)

-

Solvent: Toluene

-

Temperature: 70°C

-

Time: 3 hours

-

-

Amidation:

-

Amine: 4-Fluoroaniline (1.5 equiv)

-

Base: Triethylamine (Et3N, 2.0 equiv)

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0°C → 25°C

-

Time: 24 hours

-

The final product is obtained in 68% yield after column chromatography (silica gel, ethyl acetate/hexane 3:7). IR spectroscopy confirms the carboxamide formation with peaks at ν 1650 cm−1 (C=O) and 1540 cm−1 (N–H bend).

Alternative Cyclization Strategies

Cyclocondensation with β-Diketones

An alternative route involves cyclocondensation of 2-benzothiazolyl guanidine with β-diketones or β-keto esters. For instance, reaction with acetylacetone in the presence of triethyl orthoformate generates the pyrimidine ring via a tandem Michael addition and cyclization mechanism.

Reaction Scheme:

-

Michael Addition: The amino group of benzothiazolyl guanidine attacks the β-carbon of acetylacetone.

-

Cyclization: Intramolecular nucleophilic attack forms the pyrimidine ring, eliminating ethanol.

Optimization Insights:

-

Catalyst: Triethyl orthoformate (2.0 equiv)

-

Temperature: 80°C

-

Yield: 72–75%

Structural Validation and Analytical Data

Spectroscopic Characterization

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Nucleophilic Substitution | 78–82 | 95 | 12–16 hours |

| Cyclocondensation | 72–75 | 90 | 8–10 hours |

| Amidation | 68 | 98 | 24 hours |

Challenges and Optimization Strategies

Regioselectivity in Substitution Reactions

Competing substitution at position 2 of the pyrimidine ring is mitigated by steric hindrance from the methyl group at position 5. Employing bulkier bases (e.g., DBU) further suppresses undesired side reactions.

Solvent Effects on Amidation

Polar aprotic solvents like DMF enhance carboxamide formation by stabilizing the transition state. However, DCM is preferred for its lower boiling point and ease of removal.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine and benzothiazole moieties in the compound facilitate nucleophilic substitution reactions. For example:

-

Amination reactions at the pyrimidine C2 position occur via displacement of leaving groups (e.g., chloro or methylsulfonyl) by amines under basic conditions.

-

Thiazole ring functionalization involves substitution at the benzothiazole C2-amino group, enabling the introduction of alkyl or aryl groups .

Table 1: Nucleophilic Substitution Reactions

Cyclization Reactions

Cyclization is critical for constructing the pyrimidine-benzothiazole core. A notable example involves Michael addition followed by intramolecular cyclization :

-

Mechanism : The amino group of 2-benzothiazolyl guanidine attacks α,β-unsaturated carbonyl compounds (e.g., ethyl acetoacetate), forming an intermediate that undergoes cyclization to yield pyrimidine derivatives .

Key Observations :

-

Reactions with β-diketones (e.g., acetylacetone) under reflux with triethyl orthoformate produce 2-aminobenzothiazol acylpyrimidines (e.g., 15a–c ) in 70–85% yields .

-

Ethoxycarbonylpyrimidine derivatives (e.g., 15c ) show distinct 1H NMR signals for ethoxy groups at δ 1.07 (triplet) and δ 4.14 ppm (quartet) .

Condensation Reactions

The compound participates in Aldol and Biginelli-type condensations :

-

Aldol Condensation : Reacts with aryl aldehydes in the presence of acid catalysts to form α,β-unsaturated ketones, which are precursors for further heterocyclic syntheses .

-

Biginelli Reaction : Combines with urea/thiourea and aldehydes under acidic conditions to generate dihydropyrimidinones .

Table 2: Condensation Reactions

Carboxamide Reactivity

The carboxamide group undergoes:

-

Hydrolysis : Acidic or basic hydrolysis converts the carboxamide to a carboxylic acid, enabling further derivatization.

-

Reduction : LiAlH4 reduces the amide to a primary amine, enhancing nucleophilicity.

Fluorophenyl Interactions

The 4-fluorophenyl group participates in SNAr reactions with strong nucleophiles (e.g., alkoxides) at elevated temperatures, forming aryl ethers.

Mechanistic Insights

-

Michael Addition : The amino group attacks α,β-unsaturated carbonyls, forming a linear intermediate that cyclizes to pyrimidine (confirmed by NMR) .

-

Cyclization Pathways : Symmetrical β-diketones (e.g., acetylacetone) yield single cyclization products, while unsymmetrical analogs may require precise stoichiometric control .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

-

pH Sensitivity : Stable in neutral to mildly acidic conditions but hydrolyzes under strong alkaline conditions.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(1,3-benzothiazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide exhibit promising anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in tumor cells. This is particularly relevant in cancers where traditional therapies have limited efficacy.

- Case Study : A study demonstrated that derivatives of benzothiazole showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . Such findings suggest that this compound could be developed into an effective anticancer agent.

Antimicrobial Properties

The benzothiazole component is often associated with antimicrobial activity. Compounds featuring this moiety have been shown to inhibit the growth of several bacterial strains:

- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or inhibit protein synthesis, leading to bacterial death.

- Case Study : Research has indicated that similar benzothiazole derivatives possess significant activity against Gram-positive and Gram-negative bacteria, demonstrating their potential as new antimicrobial agents .

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Core Flexibility : The target compound’s pyrimidine core contrasts with tetrahydropyrimidine () or thiophene () backbones in analogs. Pyrimidines are often favored for their planarity and hydrogen-bonding capacity, which enhance target binding.

- Substituent Impact: The 4-fluorophenyl group in the target compound may improve metabolic stability compared to chlorophenyl () or benzyl () groups, as fluorine reduces oxidative metabolism. The benzothiazole-amino group could enhance π-π stacking interactions relative to simpler thiazoles ().

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound is absent in the evidence, inferences can be drawn from analogs:

- Compound 11 (): A pyrimidine derivative with a benzothiazole-amino group and fluorophenyl carboxamide exhibited sufficient stability for pharmacological screening, suggesting similar pharmacokinetic profiles for the target compound.

- Morpholine-Thioxo Analogs () : The morpholine-thioxo moiety in 6a,b enhances solubility but may reduce blood-brain barrier penetration relative to the target compound’s fluorophenyl group.

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide, often referred to as "compound X," is a member of the pyrimidine family and has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of compound X, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H14FN3OS

- Molecular Weight : 298.34 g/mol

- CAS Number : [insert CAS number if available]

The structural features of compound X include a benzothiazole moiety, a fluorophenyl group, and a carboxamide functional group, which contribute to its biological properties.

Synthesis

Compound X can be synthesized through a microwave-assisted reaction involving 2-(1,3-benzothiazol-2-yl)acetonitrile and 4-fluorobenzaldehyde. This method is noted for its efficiency and environmentally friendly conditions, yielding high purity in a short time frame .

Anticancer Activity

Recent studies have demonstrated that compound X exhibits significant antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB 231 (triple-negative breast cancer). The half-maximal inhibitory concentration (IC50) values were determined through MTT assays:

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Enzyme Inhibition

Compound X has also been evaluated for its inhibitory effects on key enzymes such as cyclooxygenase (COX) and protein kinases. Molecular docking studies suggest that compound X binds effectively to the active sites of these enzymes:

These interactions indicate potential anti-inflammatory properties alongside its anticancer activity.

The biological activity of compound X can be attributed to several mechanisms:

- Apoptosis Induction : Compound X promotes apoptosis in cancer cells via mitochondrial pathways.

- Enzyme Inhibition : The inhibition of COX enzymes suggests a role in reducing inflammation, which is often associated with cancer progression.

- Cell Cycle Arrest : Studies indicate that compound X can cause G1/S phase arrest in cancer cells, preventing further proliferation.

Case Studies

A notable case study involved the treatment of xenograft models with compound X, resulting in significant tumor regression compared to control groups treated with vehicle alone. The study highlighted the compound's potential as a therapeutic agent in oncology .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(1,3-benzothiazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide?

The synthesis typically involves sequential acylation and amination steps. For example, acylation of a pyrimidine intermediate (e.g., 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine) with p-fluorobenzoyl chloride, followed by amination with a benzothiazolamine derivative under controlled conditions. Reaction optimization should focus on temperature, solvent polarity, and catalyst selection to minimize side products . Purification via column chromatography or recrystallization is critical to achieve >95% purity.

Q. How can the crystal structure of this compound be elucidated to confirm its molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement) is the gold standard. Key parameters include hydrogen bonding (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings, which define molecular planarity. Intramolecular interactions, such as C–H⋯π bonds, stabilize the crystal lattice and can be analyzed using software like Mercury . For non-crystalline samples, nuclear Overhauser effect (NOE) NMR experiments may resolve conformational ambiguities.

Q. What pharmacological screening approaches are suitable for assessing this compound’s bioactivity?

Primary screens should include in vitro assays targeting kinases or receptors relevant to its benzothiazole-pyrimidine scaffold (e.g., tyrosine kinases, PARP). Use radioligand binding assays or fluorescence polarization for affinity measurements. Secondary screens in cell-based models (e.g., apoptosis, proliferation) should employ dose-response curves (IC₅₀ determination) and controls for cytotoxicity (e.g., MTT assay). Pharmacokinetic properties (e.g., metabolic stability in liver microsomes) are assessed using LC-MS/MS .

Advanced Research Questions

Q. How can stereochemical challenges in synthesis be resolved, particularly for enantiomeric byproducts?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) can separate enantiomers. For absolute configuration determination, employ circular dichroism (CD) spectroscopy or SC-XRD with Flack parameter analysis (e.g., using SHELXL’s TWIN/BASF commands). Computational methods like density functional theory (DFT) can predict enantiomer stability and guide synthetic route adjustments to favor the desired stereoisomer .

Q. How should researchers address contradictions in biological activity data across different assay platforms?

Cross-validate results using orthogonal assays (e.g., SPR vs. ITC for binding affinity). Investigate assay-specific variables: buffer composition (e.g., Mg²⁺ concentration in kinase assays), cell line genetic background, or off-target effects via chemoproteomics. Meta-analysis of dose-response curves and statistical tools (e.g., Grubbs’ test for outliers) can identify systematic errors .

Q. What strategies are recommended for studying this compound’s environmental fate and ecotoxicological impact?

Follow the INCHEMBIOL framework:

- Phase I: Determine physicochemical properties (logP, pKa) via shake-flask methods and HPLC retention time modeling.

- Phase II: Assess biodegradation using OECD 301B ready biodegradability tests.

- Phase III: Evaluate toxicity in model organisms (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil). LC-MS/MS quantifies environmental persistence and metabolite formation .

Q. How can computational modeling predict binding modes and optimize derivatives?

Use molecular docking (AutoDock Vina, Glide) with homology-modeled targets based on crystallographic templates (PDB). Molecular dynamics (MD) simulations (AMBER, GROMACS) refine binding poses and calculate free energy (MM-PBSA/GBSA). QSAR models trained on bioactivity data guide substituent modifications at the benzothiazole or pyrimidine moieties to enhance affinity or solubility .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment and impurity profiling?

- HPLC-DAD/ELSD: Monitor purity (>98%) with C18 columns (acetonitrile/water + 0.1% TFA).

- HRMS: Confirm molecular formula (e.g., ESI+ for [M+H]⁺).

- ¹H/¹³C NMR: Identify impurities via signal integration and 2D experiments (COSY, HSQC). Trace metal analysis (ICP-MS) ensures compliance with ICH Q3D guidelines .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound?

- Core modifications: Synthesize analogs with substituted benzothiazoles (e.g., Cl, CF₃) or pyrimidine methyl group replacements.

- Pharmacophore mapping: Use Schrödinger’s Phase or MOE to identify critical hydrogen bond acceptors/donors.

- In vivo correlation: Test top analogs in rodent models (e.g., xenografts for oncology applications) with PK/PD modeling .

Q. What are best practices for handling discrepancies in crystallographic data refinement?

For SHELXL users:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.